molecular formula C15H23ClN4 B1318280 {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride CAS No. 1158457-35-2

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride

Cat. No.: B1318280
CAS No.: 1158457-35-2
M. Wt: 294.82 g/mol
InChI Key: ALSCGHSEOQYEFU-UHFFFAOYSA-N
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Description

{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride is a synthetic imidazole-based compound provided for research applications. Imidazole derivatives represent a significant area of investigation in medicinal chemistry, particularly in the ongoing effort to address multi-drug resistant bacterial pathogens . The structural motif of this compound, featuring an imidazole ring connected to a phenyl-dimethyl-amine group via a propylamino linker, is characteristic of a class of molecules studied for their potential to overcome antibiotic resistance in difficult-to-treat ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The primary research value of such hybrids lies in their dual-targeting potential, which may impair resistance development and lead to enhanced antibacterial activity compared to their individual components . Researchers are exploring these hybrids and conjugates as a strategy to create new antibacterial agents where conventional antibiotic therapies are failing. This product is intended for scientific research purposes only.

Properties

IUPAC Name

4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4.ClH/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19;/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCGHSEOQYEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propylamino Group: The propylamino group can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Coupling with Phenyl Group: The phenyl group is then coupled with the imidazole derivative through a Friedel-Crafts alkylation reaction.

    Introduction of Dimethylamine: The dimethylamine moiety is introduced via reductive amination using formaldehyde and dimethylamine.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Its structural features suggest possible applications in:

  • Anticancer Research : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in oncology .
  • Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, suggesting that this compound could have potential as an antimicrobial agent .

Pharmacological Studies

Research has focused on the pharmacodynamics and pharmacokinetics of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride:

  • Receptor Interaction : The compound may act as a ligand for various receptors, including histamine receptors, which could lead to applications in treating allergic reactions or other histamine-related conditions .
  • Neuropharmacology : Given the presence of the imidazole group, there is potential for this compound to influence neurotransmitter systems, particularly in the context of anxiety and depression treatment .

Biochemical Research

The compound's unique structure allows it to serve as a tool in biochemical assays:

  • Enzyme Inhibition Studies : Its ability to bind to specific enzymes can be explored to understand enzyme kinetics and inhibition mechanisms, particularly in metabolic pathways involving amines .
  • Cell Signaling Pathways : Investigating how the compound affects cell signaling pathways can provide insights into its role in cellular processes such as proliferation and apoptosis .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial EffectsShowed promising results in inhibiting growth of specific bacterial strains, suggesting utility in antimicrobial therapy.
Receptor BindingIdentified interaction with histamine receptors, proposing use in allergy treatments.
Neuropharmacological EffectsIndicated modulation of neurotransmitter release, hinting at antidepressant potential.

Mechanism of Action

The mechanism of action of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Systems: The target compound’s imidazole ring (a five-membered ring with two nitrogen atoms) contrasts with thiazole derivatives (e.g., [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride), which contain sulfur and nitrogen. Imidazole’s aromaticity and hydrogen-bonding capacity may enhance binding in biological systems compared to thiazole .

Amine Substituents :

  • The tertiary amine (dimethyl group) in the target compound contrasts with primary amines (e.g., [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride) and secondary amines (e.g., Tamsulosin Hydrochloride impurity C). Tertiary amines generally exhibit lower solubility in aqueous media but higher lipid solubility, affecting bioavailability .

N-Oxides (e.g., DIPHENHYDRAMINE-N-OXIDE HYDROCHLORIDE) are more polar and metabolically stable compared to parent amines, suggesting divergent applications in drug development .

Biological Activity

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride, a compound with the molecular formula C15H22N4·HCl, is characterized by its unique structural features that include an imidazole moiety and a dimethylamine group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound consists of:

  • Imidazole ring : A five-membered heterocyclic structure known for its diverse biological activities.
  • Dimethylamine group : Enhances solubility and stability, facilitating its interaction with biological targets.

The molecular weight of the compound is approximately 258.36 g/mol, and it exists as a hydrochloride salt, which improves its solubility in aqueous environments.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole-containing compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 μg/mL and 12.5 μg/mL, suggesting potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Compound AStaphylococcus aureus3.12Jain et al.
Compound BEscherichia coli10Sharma et al.
{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochlorideTBDCurrent Study

Anticancer Properties

The imidazole ring is also associated with anticancer activity. Research has highlighted the potential of imidazole derivatives to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis. The specific biological effects of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride on cancer cells remain to be fully elucidated but are under investigation in ongoing studies .

The biological activity of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors due to the presence of the amine group, potentially influencing neurological pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

  • A study by Sharma et al. synthesized various imidazole derivatives and tested their antibacterial activity using standard methods like the Kirby-Bauer disc diffusion technique, confirming their effectiveness against multiple pathogens .
  • Another investigation into the anticancer potential of imidazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines, indicating their promise as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, imidazole derivatives are often synthesized via refluxing intermediates with reagents like POCl₃ (as seen in thiadiazole syntheses) or by reacting amines with halogenated aromatic precursors under basic conditions . Key steps include purification via recrystallization (e.g., using DMSO/water mixtures) and characterization via spectroscopic methods .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and amine protonation states. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) confirms molecular weight. For hygroscopic or reactive intermediates, inert atmosphere handling and rapid analysis are recommended .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds recommend:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer : Systematic optimization involves varying catalysts (e.g., POCl₃ vs. PCl₅), solvent polarity, and temperature. Design of Experiments (DoE) can identify critical parameters. For example, increasing reflux time (e.g., 6–8 hours) and using excess amine precursors may enhance imidazole ring formation . Scalability requires transitioning from batch to flow chemistry while monitoring exothermic reactions .

Q. What computational strategies predict the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Calculated logBB values (ratio of brain-to-blood concentrations) are derived from molecular descriptors like polar surface area (PSA) and octanol-water partition coefficients (logP). Molecular dynamics simulations can model BBB penetration, validated against experimental logBB data from structural analogs (e.g., CNS-active amines) .

Q. How do structural modifications of the imidazole moiety influence pharmacological activity?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For example:

  • Electron-withdrawing groups (e.g., nitro) may reduce receptor binding affinity.
  • Hydrophobic side chains (e.g., propylamino) can enhance membrane permeability.
    Fluorescence-tagged analogs (e.g., phenanthroimidazole derivatives) enable real-time tracking of cellular uptake .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models). Resolve by:

  • Standardizing assay conditions (e.g., cell lines, incubation times).
  • Comparative studies using isogenic models to isolate compound-specific effects.
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. What experimental approaches validate target engagement with receptors like the urokinase receptor (uPAR)?

  • Methodological Answer :

  • Binding assays : Radiolabeled ligands (e.g., ³H-compound) measure displacement in competitive binding studies.
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated via mutagenesis of key receptor residues.
  • Functional assays : Measure downstream signaling (e.g., ERK phosphorylation) to confirm agonism/antagonism .

Data Contradiction Analysis

  • Example : Conflicting logBB values between computational predictions and experimental data.
    • Resolution : Re-evaluate molecular descriptors (e.g., ionization state at physiological pH) and validate with in vivo pharmacokinetic studies using LC-MS quantification .

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